molecular formula C12H15N3 B10793602 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B10793602
M. Wt: 201.27 g/mol
InChI Key: NDEZQKHXMUBWSL-UHFFFAOYSA-N
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Description

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a pyrrolo[2,3-b]pyridine core structure, which is fused with a piperidine ring. The unique structural features of this compound make it a promising candidate for various biological and pharmacological applications, particularly in cancer therapy due to its potential as a fibroblast growth factor receptor (FGFR) inhibitor .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl, acyl, or halogen groups .

Scientific Research Applications

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit FGFR signaling pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). By binding to the FGFRs, the compound prevents the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt. This inhibition leads to reduced cell proliferation, migration, and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Piperidin-3-yl-1h-pyrrolo[2,3-b]pyridine is unique due to the presence of the piperidine ring, which enhances its biological activity and specificity towards FGFRs. This structural feature distinguishes it from other pyrrolo[2,3-b]pyridine derivatives and contributes to its potential as a therapeutic agent .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-piperidin-3-yl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H15N3/c1-3-9(7-13-5-1)11-8-15-12-10(11)4-2-6-14-12/h2,4,6,8-9,13H,1,3,5,7H2,(H,14,15)

InChI Key

NDEZQKHXMUBWSL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CNC3=C2C=CC=N3

Origin of Product

United States

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